molecular formula C14H10O5 B1681409 Salsalate CAS No. 552-94-3

Salsalate

Cat. No.: B1681409
CAS No.: 552-94-3
M. Wt: 258.23 g/mol
InChI Key: WVYADZUPLLSGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salsalate is synthesized through the esterification of salicylic acid. The process involves the reaction of two molecules of salicylic acid to form this compound (2-hydroxybenzoic acid, 2-carboxyphenyl ester). The reaction typically occurs under acidic conditions, using a dehydrating agent such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced by heating salicylic acid in the presence of a dehydrating agent. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Salsalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Diabetic Effects

Glycemic Control in Type 2 Diabetes
Salsalate has shown significant promise in improving glycemic control among individuals with type 2 diabetes. A study involving 286 participants demonstrated that after 48 weeks of treatment, those receiving this compound had a 37% reduction in hemoglobin A1c levels compared to the placebo group. Additionally, fasting glucose levels decreased by an average of 15 mg/dl more in the this compound group than in the placebo group . This suggests that this compound may enhance insulin sensitivity and reduce the need for additional diabetes medications.

Mechanisms of Action
The anti-diabetic effects of this compound are attributed to its ability to target inflammation associated with obesity and insulin resistance. Inflammation is known to play a critical role in the pathogenesis of diabetes; therefore, this compound's anti-inflammatory properties may provide a therapeutic route for diabetes prevention and management .

Cardiovascular Benefits

Improvement of Cardiovascular Risk Markers
In addition to its effects on glycemia, this compound has been linked to improvements in cardiovascular risk factors. Participants in the aforementioned study showed a 9% reduction in triglycerides and a 27% increase in adiponectin levels, a protein associated with cardioprotection . These findings indicate that this compound may not only aid in glucose regulation but also enhance overall cardiovascular health.

Neuroprotective Properties

Potential Role in Alzheimer's Disease
Recent investigations have suggested that this compound may have neuroprotective effects, particularly concerning Alzheimer's disease. A study analyzing real-world health insurance claims found that this compound was associated with a decreased incidence of Alzheimer's disease, supported by neuroprotective efficacy observed in animal models . This opens avenues for further research into this compound as a potential therapeutic agent for neurodegenerative diseases.

Inflammatory Conditions

Use in Chronic Inflammatory Diseases
this compound's anti-inflammatory properties extend beyond diabetes and cardiovascular health. It has been explored for its potential benefits in various chronic inflammatory conditions. For instance, it has been shown to inhibit inflammatory markers and improve endothelial function in patients with HIV-related endothelial dysfunction . This positions this compound as a versatile agent in managing inflammation across different disease states.

Research Findings Summary

Application AreaKey Findings
Type 2 Diabetes Significant reduction in hemoglobin A1c and fasting glucose levels; improved insulin sensitivity .
Cardiovascular Health Decreased triglycerides and increased adiponectin levels; potential cardioprotective effects .
Neuroprotection Associated with reduced incidence of Alzheimer's disease; validated neuroprotective effects in animal studies .
Chronic Inflammation Effective in reducing inflammatory markers; beneficial for conditions like HIV-related endothelial dysfunction .

Biological Activity

Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic effects beyond pain relief, particularly in metabolic disorders and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic parameters, and implications for diseases such as diabetes and cardiovascular conditions.

This compound is known to exert its biological effects through several mechanisms:

  • Inhibition of NF-κB Activation : this compound blocks the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition results in reduced expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation in various tissues .
  • Modulation of Lipid Metabolism : The compound influences lipid metabolism by altering the expression of genes related to lipid synthesis and transport. For instance, it has been shown to reduce hepatic triglyceride levels by downregulating genes such as Fas and Hmgcr while increasing expression of Pparα, which promotes fatty acid oxidation .
  • Insulin Sensitization : this compound enhances insulin sensitivity, particularly in skeletal muscle and adipose tissue. This effect is mediated through reductions in inflammatory markers and improvements in glucose metabolism .

Effects on Metabolic Parameters

Numerous studies have documented the impact of this compound on various metabolic parameters:

Glycemic Control

This compound has been shown to significantly reduce fasting glucose levels and improve insulin sensitivity in individuals at risk for diabetes. In a randomized controlled trial involving prediabetic patients, those treated with this compound experienced a notable decrease in fasting glucose compared to placebo .

ParameterThis compound (mean ± SEM)Placebo (mean ± SEM)P value
Fasting Glucose (mmol/L)4.6 ± 0.15.1 ± 0.1<0.002
Glycated Albumin (%)10.3 ± 0.312.4 ± 0.4<0.0003
C-peptide (nmol/L)1.1 ± 0.21.5 ± 0.2<0.01

The table above summarizes changes in glycemic measures following treatment with this compound versus placebo.

Inflammatory Markers

This compound treatment has been associated with reductions in inflammatory markers such as C-reactive protein (CRP) and total white blood cell counts, indicating its potential role in mitigating chronic inflammation .

Study on Cardiovascular Risk

In a clinical trial aimed at assessing the cardiovascular benefits of this compound, participants showed improved inflammatory profiles without significant changes in plaque volume or density compared to placebo . Notably, the treatment group exhibited increased adiponectin levels, which is associated with cardiovascular protection.

This compound in Traumatic Brain Injury

Research indicates that this compound may also have neuroprotective properties following traumatic brain injury (TBI). In an animal model, this compound administration post-injury led to decreased activation of microglia and reduced expression of pro-inflammatory genes, suggesting a role in neuroprotection and recovery following TBI .

Q & A

Basic Research Questions

Q. What molecular mechanisms explain salsalate’s glycemic benefits in type 2 diabetes?

this compound activates AMP-activated protein kinase (AMPK), a metabolic regulator. At plasma concentrations achieved clinically (3.0–4.5 g/day), salicylate (this compound’s active metabolite) binds the AMPK β1 subunit’s allosteric site, mimicking the synthetic activator A-769662. This binding inhibits Thr-172 dephosphorylation, prolonging AMPK activity . In AMPK knockout mice, this compound’s effects on fatty acid oxidation and glucose uptake are abolished, confirming AMPK dependence . Human trials demonstrate dose-dependent HbA1c reductions (−0.36% to −0.49% vs. placebo) via improved insulin sensitivity and adiponectin elevation .

Q. How does this compound modulate inflammatory pathways in metabolic disease?

this compound inhibits nuclear factor-κB (NF-κB), reducing oxidative stress and pro-inflammatory cytokines (e.g., TNF-α, IL-6). In overweight humans, 4-day this compound treatment (4.5 g/day) increased endothelial inhibitor of NF-κB (IκBα) by 35% and reduced NADPH oxidase activity, improving flow-mediated dilation (FMD) by 74% . However, in longer trials (6–30 months), FMD improvements were inconsistent, suggesting context-dependent vascular effects .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on this compound’s vascular outcomes?

Experimental Design Considerations:

  • Population Differences : Short-term studies in obese, non-diabetic adults showed FMD improvement , while longer trials in established type 2 diabetes (T2D) found no change despite HbA1c reductions (−0.46%) . Baseline vascular damage in T2D may limit reversibility.
  • Dosage and Biomarkers : Trials using 3.5 g/day observed elevated LDL (+16 mg/dL) and urinary albumin (+2.0 µg/mg creatinine), potentially masking anti-inflammatory benefits .
  • Outcome Measures : FMD alone may not capture microvascular effects. Complementary metrics (e.g., nitrotyrosine, endothelial cell NF-κB) are critical .

Q. What computational and experimental methods predict this compound’s amorphous form stability?

Methodological Framework:

  • Crystal Structure Prediction (CSP) : Identifies hydrogen-bonding motifs that destabilize crystalline packing. This compound’s low-energy polymorphs exhibit inefficient packing, favoring amorphous phase formation .
  • X-ray Pair Distribution Function (PDF) : Reveals short-range order in amorphous this compound, but experimental data show gradual recrystallization under humidity, questioning long-term stability .
  • Limitations : CSP overestimates thermodynamic stability, while PDF lacks resolution for kinetic degradation pathways.

Q. How do clinical trial designs address this compound’s renal and cardiovascular safety?

Key Methodological Safeguards:

  • Renal Monitoring : The TINSAL-T2D trial (n=286) mandated urinary albumin-to-creatinine ratio (UACR) checks every 12 weeks. This compound increased UACR by 2.0 µg/mg vs. placebo, reversible upon discontinuation .
  • Cardiovascular Endpoints : The TINSAL-CVD trial (n=257) used coronary CT angiography to assess noncalcified plaque. No progression occurred in placebo or this compound groups over 30 months, complicating efficacy interpretation .
  • Adverse Event Protocols : Hypoglycemia risk required sulfonylurea dose adjustments; tinnitus and atrial arrhythmias were 2–3× more frequent with this compound .

Properties

IUPAC Name

2-(2-hydroxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYADZUPLLSGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023572
Record name Salsalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.46e-01 g/L
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation.
Record name Salsalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

552-94-3
Record name Salicylsalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salsalate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salsalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salsalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salsalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salsalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salsalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALSALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C
Record name Salsalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salsalate
Reactant of Route 2
Reactant of Route 2
Salsalate
Reactant of Route 3
Reactant of Route 3
Salsalate
Reactant of Route 4
Salsalate
Reactant of Route 5
Reactant of Route 5
Salsalate
Reactant of Route 6
Salsalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.